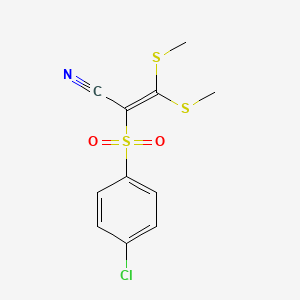
2-((4-Chlorophenyl)sulfonyl)-3,3-dimethylthioprop-2-enenitrile
Cat. No. B2681733
M. Wt: 319.84
InChI Key: FJYSUGVEOXARQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06875771B2
Procedure details


To a solution of 2-(4-chlorobenzenesulfonyl) acetonitrile (600 mg, 2.78 mmol) in anhydrous DMSO (8 ml) under an argon atmosphere was added carbon disulfide (212 mg, 2.78 mmol). The reaction mixture was cooled to approximately 0° C. and 2 equivalents of sodium hydride (5.56 mmol) was added in one portion. The resulting thick reaction mixture was swirled until homogeneous and allowed to warm to room temperature for one hour with stirring. The reaction mixture was cooled again to 0° C. and 2 equivalents of iodomethane (5.56 mmol) was added under argon. The reaction mixture was allowed to gradually warm to room temperature and after 18 hours deionized water was added (30 ml) and the resulting slurry was stirred for 15 minutes. The solid was collected by filtration, washed with deionized water, and dried. The crude solid product thus obtained was dissolved in 25% hexanes/chloroform and purified via flash chromatography. The resulting solution was concentrated in vacuo to provide the titled compound as a light yellow solid in 65% yield.





[Compound]
Name
hexanes chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:11][C:12]#[N:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:14](=S)=[S:15].[H-].[Na+].IC.[CH3:21][S:22]([CH3:24])=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([C:11](=[C:21]([S:15][CH3:14])[S:22][CH3:24])[C:12]#[N:13])(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)CC#N
|
|
Name
|
|
|
Quantity
|
212 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.56 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
5.56 mmol
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Four
[Compound]
|
Name
|
hexanes chloroform
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled again to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to gradually warm to room temperature and after 18 hours
|
|
Duration
|
18 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added (30 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting slurry was stirred for 15 minutes
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with deionized water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude solid product thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified via flash chromatography
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C(C#N)=C(SC)SC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

